Cas no 263012-63-1 (2-Chloro-5-ethynylpyridine)
2-Chloro-5-ethynylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-ethynylpyridine
- Pyridine,2-chloro-5-ethynyl-
- 2-chloro-5-ethynyl-pyridine
- AB61374
- AK110072
- CTK8E3938
- PYRIDINE, 2-CHLORO-5-ETHYNYL-
- Pyridine, 2-chloro-5-ethynyl- (9CI)
- 2-chloro-5-ethynyl pyridine
- PGLDMOFVMPWSEN-UHFFFAOYSA-N
- 2313AB
- ST24040362
-
- MDL: MFCD10698136
- Inchi: 1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
- InChI Key: PGLDMOFVMPWSEN-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C#C)C=N1
Computed Properties
- Exact Mass: 137.00332
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 135
- Topological Polar Surface Area: 12.9
Experimental Properties
- PSA: 12.89
2-Chloro-5-ethynylpyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Chloro-5-ethynylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX573-1g |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95+% | 1g |
2270.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX573-100mg |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95+% | 100mg |
479CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX573-5g |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95+% | 5g |
5819.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX573-250mg |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95+% | 250mg |
1010CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C846235-100mg |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95% | 100mg |
503.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX573-200mg |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95+% | 200mg |
669.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX573-50mg |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95+% | 50mg |
266.0CNY | 2021-08-04 | |
| TRC | C366210-250mg |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 250mg |
$ 201.00 | 2023-04-18 | ||
| TRC | C366210-2.5g |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 2.5g |
$ 1200.00 | 2023-09-08 | ||
| Fluorochem | 046449-250mg |
2-Chloro-5-ethynylpyridine |
263012-63-1 | 95% | 250mg |
£96.00 | 2021-07-01 |
2-Chloro-5-ethynylpyridine Suppliers
2-Chloro-5-ethynylpyridine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Chloro-5-ethynylpyridine
Recent Advances in the Application of 2-Chloro-5-ethynylpyridine (CAS: 263012-63-1) in Chemical Biology and Pharmaceutical Research
2-Chloro-5-ethynylpyridine (CAS: 263012-63-1) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and chemical biology. This heterocyclic compound, characterized by its chloro and ethynyl functional groups, serves as a valuable building block for the synthesis of more complex molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The compound's unique reactivity profile allows for diverse modifications, making it an attractive scaffold for structure-activity relationship (SAR) studies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Chloro-5-ethynylpyridine derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. The researchers utilized click chemistry approaches to rapidly generate a library of analogs, highlighting the compound's suitability for high-throughput screening campaigns. The lead compound from this series exhibited nanomolar potency against BTK and showed promising selectivity over other kinases, suggesting potential for further development as a therapeutic agent.
In the field of chemical biology, 2-Chloro-5-ethynylpyridine has emerged as a valuable tool for protein labeling and bioconjugation. A recent Nature Chemical Biology publication (2024) described its use in developing proximity-based labeling systems for mapping protein-protein interactions in live cells. The ethynyl moiety enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the chloro group provides an additional handle for further functionalization. This dual functionality has opened new avenues for studying complex biological systems with high spatial and temporal resolution.
From a synthetic chemistry perspective, advances in the preparation of 2-Chloro-5-ethynylpyridine have been reported in several recent publications. A 2024 Organic Process Research & Development article detailed an improved, scalable synthesis route that addresses previous challenges with yield and purity. The new protocol employs palladium-catalyzed cross-coupling reactions under mild conditions, achieving >90% yield with excellent purity profiles suitable for pharmaceutical applications. These process improvements are particularly significant given the growing demand for this intermediate in drug discovery programs.
The safety profile and physicochemical properties of 2-Chloro-5-ethynylpyridine have also been the subject of recent investigations. Computational studies published in Chemical Research in Toxicology (2023) predicted favorable ADME (absorption, distribution, metabolism, and excretion) characteristics for derivatives of this scaffold, with particular emphasis on their blood-brain barrier permeability. These findings support the potential development of central nervous system (CNS)-targeted therapeutics based on this chemical framework.
Looking forward, the unique properties of 2-Chloro-5-ethynylpyridine position it as a promising candidate for addressing several current challenges in drug discovery, including the need for novel warheads in covalent inhibitor design and the development of bifunctional degraders in targeted protein degradation strategies. Ongoing research is exploring its incorporation into PROTAC (proteolysis targeting chimera) molecules, with preliminary results showing enhanced degradation efficiency compared to traditional linkers. As synthetic methodologies continue to evolve and biological applications expand, this compound is likely to remain at the forefront of innovative therapeutic development in the coming years.
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